molecular formula C11H18N4O B13619760 2-(Cyclopropylamino)-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide

2-(Cyclopropylamino)-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide

Cat. No.: B13619760
M. Wt: 222.29 g/mol
InChI Key: SBZATHLPUJZNFC-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide is a synthetic organic compound that features a cyclopropylamino group and a dimethyl-imidazolyl group attached to a propanamide backbone. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Imidazole Ring: Starting with a suitable precursor, the imidazole ring can be synthesized through a cyclization reaction.

    Introduction of the Dimethyl Groups: Methylation reactions can be used to introduce the dimethyl groups onto the imidazole ring.

    Attachment of the Propanamide Backbone: The propanamide backbone can be introduced through an amide coupling reaction.

    Addition of the Cyclopropylamino Group:

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques like crystallization, distillation, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide involves its interaction with specific molecular targets. This may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity.

    Pathways Involved: The compound could affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylamino)-3-(4,5-dimethyl-1h-imidazol-1-yl)butanamide: Similar structure with a butanamide backbone.

    2-(Cyclopropylamino)-3-(4,5-dimethyl-1h-imidazol-1-yl)ethanamide: Similar structure with an ethanamide backbone.

Uniqueness

2-(Cyclopropylamino)-3-(4,5-dimethyl-1h-imidazol-1-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

2-(cyclopropylamino)-3-(4,5-dimethylimidazol-1-yl)propanamide

InChI

InChI=1S/C11H18N4O/c1-7-8(2)15(6-13-7)5-10(11(12)16)14-9-3-4-9/h6,9-10,14H,3-5H2,1-2H3,(H2,12,16)

InChI Key

SBZATHLPUJZNFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)CC(C(=O)N)NC2CC2)C

Origin of Product

United States

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